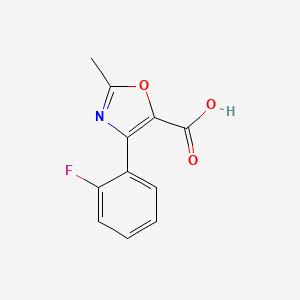

4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H8FNO3 |

|---|---|

Molekulargewicht |

221.18 g/mol |

IUPAC-Name |

4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C11H8FNO3/c1-6-13-9(10(16-6)11(14)15)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |

InChI-Schlüssel |

FVIXYJJJKZTCOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(O1)C(=O)O)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrolysis of Ethyl Ester Intermediates

A classical approach to obtain the target acid involves first synthesizing the corresponding ethyl ester of the oxazole derivative, followed by hydrolysis using lithium hydroxide monohydrate in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water. The reaction is typically carried out at room temperature for approximately 4 hours. After completion, the mixture is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then isolated by filtration and recrystallized from aqueous ethanol to afford the pure acid in yields around 72% (Table 1).

| Parameter | Conditions | Outcome |

|---|---|---|

| Reagents | LiOH·H2O (1.5 equiv) | Efficient hydrolysis |

| Solvent | THF/MeOH/H2O (2:3:1) | Homogeneous reaction |

| Temperature | Room temperature (20 °C) | Mild conditions |

| Reaction time | 4 hours | Complete conversion |

| Workup | Acidification with 1N HCl | Precipitation of acid |

| Yield | 72% | Isolated, recrystallized |

This method is supported by literature precedent for similar oxazole carboxylic acids, providing a reliable route to the acid from ester intermediates.

Hydrolysis of Oxazole Esters to Carboxylic Acids

In cases where the oxazole product is obtained as an ester (e.g., methyl or ethyl esters), hydrolysis under acidic or basic conditions converts the ester to the corresponding carboxylic acid. For example, hydrolysis with 6 N hydrochloric acid at elevated temperatures (around 100 °C) efficiently yields the acid. This step is often employed after oxazole ring formation when ester intermediates are more accessible or stable.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrolysis of Ethyl Ester | LiOH·H2O in THF/MeOH/H2O, RT, 4 h | Straightforward, good yield (72%) | Requires ester intermediate |

| Direct Oxazole Synthesis | DMAP-Tf, DMAP base, DCM, 40 °C, 30 min | High yield (up to 96%), scalable, mild conditions, tolerant of fluorine substituent | Requires DMAP-Tf reagent |

| Acidic Hydrolysis of Oxazole Esters | 6 N HCl, 100 °C | Efficient conversion to acid | Harsh conditions, may affect sensitive groups |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The oxazole ring and carboxylic acid group also contribute to the compound’s overall activity by influencing its chemical reactivity and solubility.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs are compared below based on substituent position, electronic effects, and functional groups:

Key Observations:

- Positional Isomerism : Moving the methyl group from position 4 to 5 (as in 4-methyl vs. 5-methyl analogs) reduces melting point by ~57°C, likely due to disrupted crystal packing .

- Fluorine Effects : Fluorination at the phenyl ring (e.g., 2-fluoro in the target compound) or difluoromethyl substitution () increases electronegativity and may improve membrane permeability .

Physicochemical Properties

- Melting Points: Fluorinated analogs generally exhibit lower melting points than non-fluorinated counterparts due to reduced symmetry and weaker intermolecular forces.

- Solubility : The carboxylic acid group enhances water solubility, but fluorinated aryl groups may counterbalance this by increasing hydrophobicity.

Biologische Aktivität

4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique chemical structure, which includes a fluorophenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C11H8FNO3, with a molecular weight of approximately 221.185 g/mol.

Chemical Structure and Properties

The structure of this compound features:

- An oxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen.

- A fluorophenyl group at the 4-position.

- A methyl group at the 2-position.

- A carboxylic acid group at the 5-position.

These structural components contribute to the compound's reactivity and potential biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The IC50 values for some related compounds range from sub-micromolar concentrations to micromolar concentrations, indicating potent activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar compounds in its class have been reported to possess activity against various bacterial strains. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Study on Anticancer Activity

In a comparative study, several derivatives of oxazole were tested for their cytotoxic effects. The derivative similar to this compound exhibited an IC50 value of approximately 15.63 µM against the MCF-7 cell line, which is comparable to that of Tamoxifen (10.38 µM). Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Testing

A study focusing on the antimicrobial activity of oxazole derivatives reported that certain compounds within this class exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C11H8FNO3 | Contains fluorophenyl and carboxylic acid | Anticancer, antimicrobial |

| 5-(4-Fluorophenyl)-2-methyl-1,3-oxazole-4-carboxylic acid | C11H8FNO3 | Similar structure with different substitution | Antimicrobial activity reported |

| 2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | C11H8FNO3 | Different substitution pattern | Potential anticancer properties |

| 4-Methyl-2-phenyloxazole-5-carboxylic acid | C11H9NO3 | Lacks fluorine; contains phenyl instead | Reported anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.